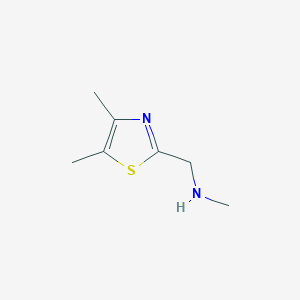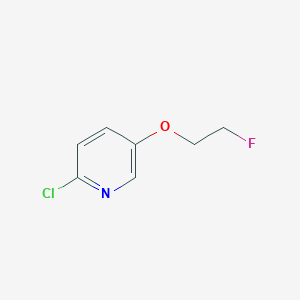
2-Chloro-5-(2-fluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-fluoroethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-hydroxypyridine with 2-fluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction typically proceeds as follows:
2-chloro-5-hydroxypyridine+2-fluoroethanolK2CO3,refluxthis compound
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction times, temperatures, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives, such as 2-aminopyridine or 2-thiocyanatopyridine.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of pyridine amines.
Scientific Research Applications
2-Chloro-5-(2-fluoroethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-fluoroethoxy)pyridine depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity . The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyridine: A closely related compound with similar chemical properties but lacking the 2-fluoroethoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a trifluoromethyl group instead of the 2-fluoroethoxy group.
Uniqueness
2-Chloro-5-(2-fluoroethoxy)pyridine is unique due to the presence of both chlorine and 2-fluoroethoxy substituents on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H7ClFNO |
|---|---|
Molecular Weight |
175.59 g/mol |
IUPAC Name |
2-chloro-5-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7ClFNO/c8-7-2-1-6(5-10-7)11-4-3-9/h1-2,5H,3-4H2 |
InChI Key |
FVULHHWBGORUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)
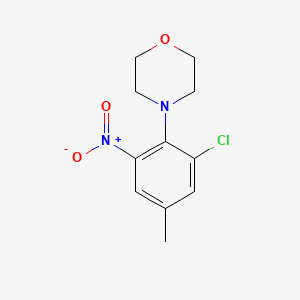
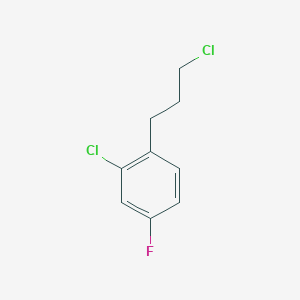
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-dimethylhex-5-enoic acid](/img/structure/B13480069.png)
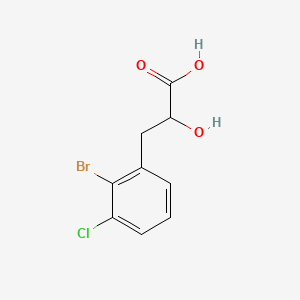
![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
![5-[[2,2-Dimethyl-3-(methylamino)propyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13480082.png)
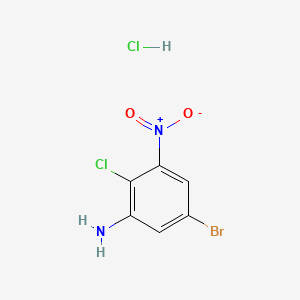


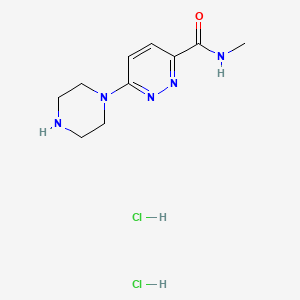
![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)
